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molecular formula C9H8FNO2 B8484270 6-Fluoro-5-(hydroxymethyl)indolin-2-one

6-Fluoro-5-(hydroxymethyl)indolin-2-one

Cat. No. B8484270
M. Wt: 181.16 g/mol
InChI Key: YRMSMGCYDVSRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

A solution of the compound obtained in Step B (2.68 mmoles) in anhydrous THF (20 mL) is maintained under nitrogen in the presence of 0.3 mL of EtOH. The solution is cooled to 0° C. and then 5.28 mmol of LiBH4 are added. The reaction mixture is stirred for 2 hours at ambient temperature; a second portion of LiBH4 (6.20 mmol) is then added and stirring is maintained for a further 3 hours. EtOH (0.3 mL) and a third portion of LiBH4 (9.14 mmol) are added and the reaction mixture is stirred overnight. The reaction mixture is quenched with 10 mL of water, and then saturated aqueous NH4Cl solution (30 mL) is added. Extraction with EtOAc is carried out, and the organic phases are dried over Na2SO4, filtered and evaporated in vacuo. The residue obtained is purified by flash chromatography (DCM/MeOH 10:1) to yield the title product.
Quantity
2.68 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.28 mmol
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.14 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[C:12](OC)=[O:13].CCO.[Li+].[BH4-]>C1COCC1>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
2.68 mmol
Type
reactant
Smiles
FC1=C(C=C2CC(NC2=C1)=O)C(=O)OC
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.28 mmol
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
6.2 mmol
Type
reactant
Smiles
[Li+].[BH4-]
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCO
Name
Quantity
9.14 mmol
Type
reactant
Smiles
[Li+].[BH4-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for a further 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with 10 mL of water
ADDITION
Type
ADDITION
Details
saturated aqueous NH4Cl solution (30 mL) is added
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (DCM/MeOH 10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C2CC(NC2=C1)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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